

Application Notes and Protocols for Mitochondrial Calcium Measurement Using Rhod-5N

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Compound of Interest

Compound Name: Rhod-5N

Cat. No.: B12379019

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These application notes provide a comprehensive guide to utilizing the fluorescent indicator **Rhod-5N** for the specific measurement of mitochondrial calcium ($[Ca^{2+}]_m$) dynamics. **Rhod-5N** is a low-affinity calcium indicator, making it particularly well-suited for detecting the high calcium concentrations typically found within the mitochondrial matrix.

Introduction to Rhod-5N

Rhod-5N is a rhodamine-based fluorescent dye with a low affinity for calcium, exhibiting a dissociation constant (K_d) in the micromolar to millimolar range.[1][2][3][4] This characteristic allows for the accurate measurement of high calcium concentrations (10 μ M to 1 mM) that would saturate high-affinity indicators.[1] The acetoxymethyl (AM) ester form of **Rhod-5N** is a cell-permeant version that readily loads into live cells. Due to its cationic nature, **Rhod-5N** AM preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of **Rhod-5N** within the organelle.

Key Features and Spectral Properties of Rhod-5N

A summary of the essential properties of **Rhod-5N** is presented in the table below.

Property	Value	Reference
Excitation Maximum (Ca ²⁺ -bound)	~557 nm	
Emission Maximum (Ca ²⁺ -bound)	~580 nm	
Dissociation Constant (Kd) for Ca ²⁺	~320 μM	
Apparent in situ intramitochondrial Kd	~0.5 mM	
Recommended Laser Line for Excitation	543 nm (HeNe) or 561 nm	
Common Emission Filter	TRITC filter set	

Experimental Protocols

Preparation of Reagents

Rhod-5N AM Stock Solution:

- Prepare a 2 to 5 mM stock solution of **Rhod-5N** AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic F-127 Stock Solution:

- To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% (w/v) stock solution of Pluronic F-127 in DMSO is recommended.

Loading Buffer:

- Use a buffered physiological medium appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) with HEPES. The buffer should be serum-free as serum may contain

esterases that can cleave the AM ester extracellularly.

Cell Loading Protocol with Rhod-5N AM

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- **Cell Preparation:** Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a cell culture incubator.
- **Prepare Loading Solution:** On the day of the experiment, thaw an aliquot of the **Rhod-5N AM** stock solution. Prepare a working solution of 2 to 20 μM **Rhod-5N AM** in the loading buffer. A final concentration of 4-5 μM is often a good starting point. To improve solubility, first mix the **Rhod-5N AM** stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer to a final Pluronic F-127 concentration of 0.04%.
- **Cell Loading:** Remove the growth medium from the cells and replace it with the **Rhod-5N AM** loading solution.
- **Incubation:** Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time may vary between cell lines.
- **Wash:** After incubation, wash the cells twice with fresh, warm loading buffer to remove excess dye.
- **De-esterification:** Incubate the cells for an additional 20-30 minutes at 37°C to allow for the complete de-esterification of the **Rhod-5N AM** by intracellular esterases.
- **Imaging:** The cells are now ready for imaging. It is recommended to perform imaging in a buffer that maintains cell viability.

Co-staining with a Mitochondrial Marker (Optional but Recommended)

To confirm the mitochondrial localization of the **Rhod-5N** signal, co-staining with a mitochondrial-specific dye is highly recommended. MitoTracker Green FM is a suitable option

as its fluorescence is independent of mitochondrial membrane potential and it can be excited by the 488 nm laser line, which is spectrally distinct from **Rhod-5N**.

- During the final 15-20 minutes of the **Rhod-5N** AM incubation, add MitoTracker Green FM to the loading solution at a final concentration of 100-200 nM.
- Proceed with the wash and de-esterification steps as described above.

Data Acquisition and Analysis

Confocal Microscopy

Confocal microscopy is the preferred method for imaging mitochondrial calcium with **Rhod-5N** due to its ability to optically section the cells and reduce out-of-focus fluorescence.

Imaging Parameters:

- Excitation: Use a 543 nm HeNe laser or a 561 nm laser for **Rhod-5N** excitation. For MitoTracker Green, use a 488 nm argon laser.
- Emission: Collect **Rhod-5N** fluorescence using a long-pass filter (e.g., >570 nm) or a band-pass filter appropriate for a TRITC filter set. Collect MitoTracker Green fluorescence using a band-pass filter around 500-540 nm.
- Image Acquisition: Acquire images in time-lapse mode to monitor dynamic changes in mitochondrial calcium. Ensure laser power is kept to a minimum to reduce phototoxicity and photobleaching.

Data Analysis

- Region of Interest (ROI) Selection: Define ROIs corresponding to mitochondria. If co-staining with a mitochondrial marker, create a mitochondrial mask based on the MitoTracker signal and apply it to the **Rhod-5N** channel to specifically measure mitochondrial fluorescence.
- Background Subtraction: Subtract the background fluorescence from a region of the image that does not contain cells.

- **Fluorescence Intensity Measurement:** Measure the mean fluorescence intensity of **Rhod-5N** within the mitochondrial ROIs over time.
- **Data Normalization:** Express the change in fluorescence as a ratio (F/F_0), where F is the fluorescence at a given time point and F_0 is the baseline fluorescence before stimulation.

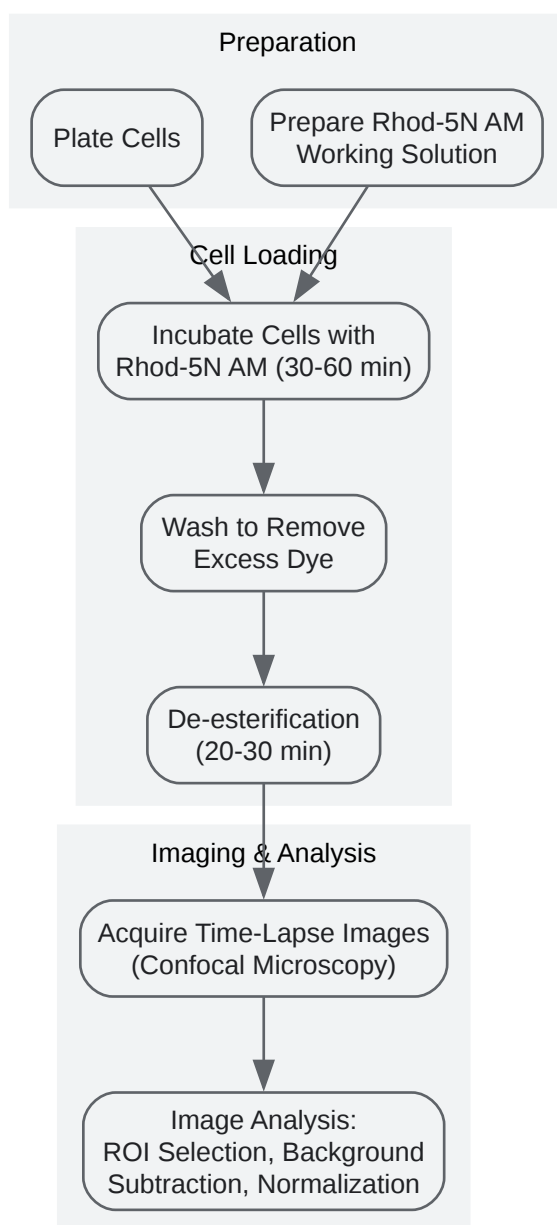
Quantitative Data Summary

The following table summarizes quantitative data from studies using **Rhod-5N** for mitochondrial calcium measurement.

Parameter	Cell Type	Stimulus	Measured Value	Reference
Mean $[Ca^{2+}]_m$ Peak	HeLa Cells	Histamine	~25 μ M	
Mean $[Ca^{2+}]_m$ Peak with Kaempferol	HeLa Cells	Histamine	~75 μ M (3-fold increase)	
Calibrated $[Ca^{2+}]_m$ Range	Permeabilized Cells	Ca^{2+} Buffers (4.5-10 μ M)	100 μ M - 1 mM	

Visualizations

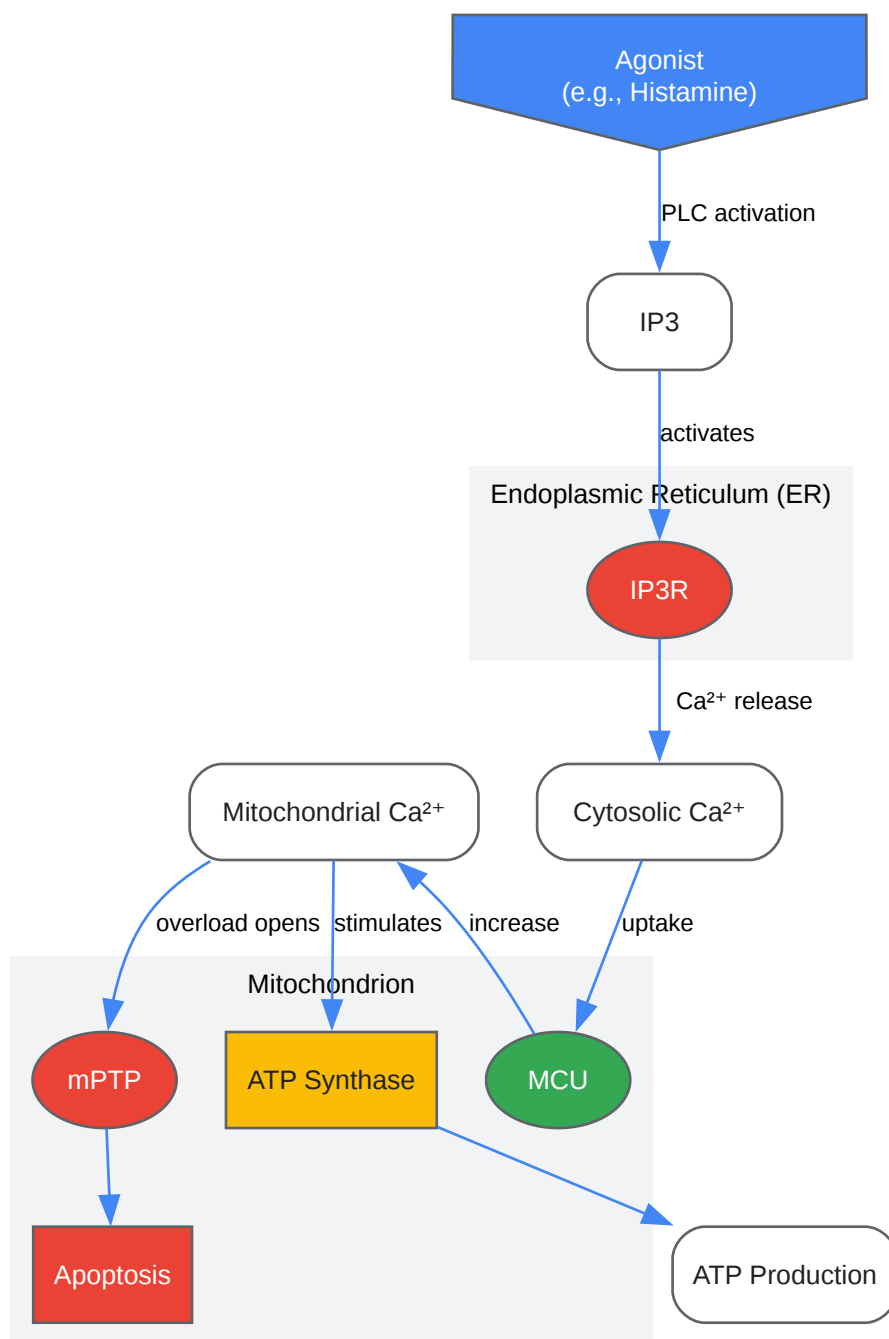
Experimental Workflow



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Caption: Experimental workflow for mitochondrial calcium measurement using **Rhod-5N**.

Mitochondrial Calcium Signaling Pathway



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Caption: Key signaling pathways in mitochondrial calcium regulation.

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